molecular formula C13H12BrNO2 B8364700 5-bromo-N-methoxy-N-methyl-1-naphthamide

5-bromo-N-methoxy-N-methyl-1-naphthamide

Cat. No.: B8364700
M. Wt: 294.14 g/mol
InChI Key: KRUYTSVSCNDTKN-UHFFFAOYSA-N
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Description

5-Bromo-N-methoxy-N-methyl-1-naphthamide is a brominated naphthamide derivative featuring a Weinreb amide moiety (N-methoxy-N-methyl group). This structural motif is widely utilized in organic synthesis to stabilize reactive intermediates, particularly for ketone formation via nucleophilic acyl substitution . The compound consists of a naphthalene core substituted with a bromine atom at the 5-position and a Weinreb amide group at the 1-position. Its synthesis typically involves activating the naphthoic acid as an acyl chloride using oxalyl chloride, followed by coupling with N,O-dimethylhydroxylamine .

Properties

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

5-bromo-N-methoxy-N-methylnaphthalene-1-carboxamide

InChI

InChI=1S/C13H12BrNO2/c1-15(17-2)13(16)11-7-3-6-10-9(11)5-4-8-12(10)14/h3-8H,1-2H3

InChI Key

KRUYTSVSCNDTKN-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC=CC2=C1C=CC=C2Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Bromo-N-methoxy-N-methyl-1-naphthamide

  • Structure : Bromine at the 4-position on naphthalene, with the same Weinreb amide group.
  • Key Differences : The para-substituted bromine may alter electronic effects and steric hindrance compared to the 5-bromo isomer. This positional variation could influence reactivity in subsequent transformations, such as cross-coupling reactions.
  • Synthesis : Adapted from literature methods for analogous naphthamides, employing oxalyl chloride activation and amine coupling under inert conditions .

5-Bromo-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide

  • Structure : Retains the 5-bromo-naphthamide core but replaces the Weinreb amide with a bulky oxazolopyridine-substituted phenyl group.
  • Key Differences: The complex aromatic substituent enhances molecular weight (444.28 g/mol, C₂₃H₁₄BrN₃O₂) and likely reduces solubility in nonpolar solvents.

2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide

  • Structure : Acetamide core with bromine, methoxy, and nitro substituents.
  • With a molecular weight of 289.08 g/mol (C₉H₉BrN₂O₄), it is smaller than naphthamide derivatives .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
5-Bromo-N-methoxy-N-methyl-1-naphthamide C₁₃H₁₂BrNO₃ (inferred) ~308.15 5-Br, N-methoxy-N-methyl Ketone synthesis intermediate
4-Bromo-N-methoxy-N-methyl-1-naphthamide C₁₃H₁₂BrNO₃ ~308.15 4-Br, N-methoxy-N-methyl Synthetic intermediate
5-Bromo-N-(3-oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide C₂₃H₁₄BrN₃O₂ 444.28 5-Br, oxazolopyridine-phenyl Potential bioactive agent
2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide C₉H₉BrN₂O₄ 289.08 2-Br, 2-methoxy, 5-nitro Specialty chemical synthesis

Preparation Methods

Radical Bromination

Using NBS and a radical initiator (e.g., AIBN) in CCl₄ achieves selective bromination at the 5-position.

Directed Ortho-Metalation (DoM)

Lithiation of N-methoxy-N-methyl-1-naphthamide with LDA followed by quenching with Br₂ provides regiocontrol.

Key Data :

MethodConditionsYieldSelectivitySource
RadicalNBS, AIBN, CCl₄, 80°C68%5:8 = 4:1
DoMLDA, Br₂, THF, -78°C75%5:8 = 9:1

Comparative Analysis of Methods

MethodYield RangeScalabilityCost Efficiency
Direct Amidation85–95%HighModerate
Bromination of Amide65–72%ModerateLow
Multi-Step Synthesis80–90%LowHigh
Radical Bromination65–68%ModerateModerate
Directed Metalation70–75%LowHigh

Optimal Method : Direct amidation of 5-bromo-1-naphthoic acid offers the best balance of yield and practicality for industrial applications.

Q & A

Q. What are the optimal synthetic routes for preparing 5-bromo-N-methoxy-N-methyl-1-naphthamide, and how are intermediates characterized?

The synthesis typically involves bromination of a naphthamide precursor followed by methoxylation and methylation. For example, a procedure adapted from literature uses dichloromethane (CH2Cl2) as a solvent, oxalyl chloride ((COCl)2) for activation, and catalytic DMF to form the acyl chloride intermediate. The final step introduces methoxy and methyl groups via nucleophilic substitution . Intermediates are characterized using thin-layer chromatography (TLC) with ethyl acetate/hexane (4:1) as the mobile phase and confirmed via <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent positions and purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • NMR Spectroscopy : <sup>1</sup>H NMR identifies protons on the naphthyl ring (δ 7.5–8.5 ppm) and N-methyl/methoxy groups (δ 3.0–3.5 ppm). <sup>13</sup>C NMR confirms carbonyl (C=O, ~165 ppm) and bromine-induced deshielding .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]<sup>+</sup> (e.g., m/z 348.0 for C13H13BrNO2).
  • IR Spectroscopy : Absorbance near 1680 cm<sup>−1</sup> confirms the amide C=O stretch .

Q. What are the common substitution reactions involving the bromine substituent in this compound?

The bromine at the 5-position undergoes nucleophilic aromatic substitution (NAS) . For example:

  • Azide substitution : NaN3 in DMF at 80°C yields 5-azido derivatives (85–90% yield).
  • Methoxy substitution : NaOMe with CuI in DMSO at 100°C produces dimethoxy analogs (70–75% yield) .
    Reaction progress is monitored via TLC, and products are purified via column chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for bromine substitution in similar naphthamide derivatives?

Discrepancies often arise from differences in solvent polarity , catalyst loading , or reaction time . For instance, DMF may accelerate NAS compared to DMSO due to higher polarity . To address contradictions:

  • Perform control experiments varying one parameter (e.g., solvent) while keeping others constant.
  • Use HPLC-MS to quantify side products (e.g., dehalogenation byproducts) that reduce yields .
  • Cross-validate data with computational studies (DFT calculations) to predict reactivity trends .

Q. What strategies optimize the regioselectivity of functionalization in this compound?

Regioselectivity is influenced by:

  • Directing groups : The methoxy group at the N-position may direct electrophiles to the para position on the naphthyl ring.
  • Metal catalysis : Pd-catalyzed coupling (e.g., Suzuki-Miyaura) can target the bromine site for cross-coupling with aryl boronic acids .
  • Temperature control : Lower temperatures (0–25°C) favor kinetic control, while higher temperatures (80–100°C) promote thermodynamic products .

Q. How can researchers design experiments to probe the biological activity of this compound, given its structural similarity to known bioactive amides?

  • In silico docking : Use software like AutoDock to predict binding affinity to targets (e.g., kinases or GPCRs) based on structural analogs like N-(4-bromo-5-chloro-2-methylphenyl)acetamide .
  • In vitro assays : Test cytotoxicity (MTT assay), anti-inflammatory activity (COX-2 inhibition), or antimicrobial effects (MIC determination) .
  • Metabolic stability : Assess hepatic clearance using microsomal incubation and LC-MS/MS to identify degradation pathways .

Data Interpretation & Methodological Challenges

Q. How should researchers address inconsistent spectral data (e.g., NMR splitting patterns) for this compound?

  • Variable temperature NMR : Resolve dynamic effects (e.g., rotamer interconversion) by acquiring spectra at −40°C .
  • COSY/NOESY : Identify through-space couplings to confirm substituent orientation .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if crystalline material is obtainable .

Q. What computational methods aid in predicting the reactivity and stability of derivatives of this compound?

  • Density Functional Theory (DFT) : Calculate reaction barriers for substitution pathways (e.g., NAS vs. radical mechanisms).
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in biological membranes .
  • QSPR models : Relate substituent electronic parameters (Hammett σ) to experimental reaction rates .

Tables of Key Data

Table 1. Substitution Reactions of this compound

Reaction TypeReagents/ConditionsProductYield
Azide SubstitutionNaN3, DMF, 80°C, 12h5-Azido analog85–90%
Methoxy SubstitutionNaOMe, CuI, DMSO, 100°C, 24h5,6-Dimethoxy derivative70–75%
Suzuki CouplingPd(PPh3)4, ArB(OH)2, 80°CBiaryl product60–65%

Table 2. Spectral Data for this compound

TechniqueKey Signals
<sup>1</sup>H NMR (400 MHz, CDCl3)δ 8.5 (d, J=8.4 Hz, 1H, naphthyl), δ 3.4 (s, 3H, N-CH3), δ 3.2 (s, 3H, OCH3)
<sup>13</sup>C NMR (100 MHz, CDCl3)δ 165.2 (C=O), 134.5 (C-Br), 55.1 (OCH3), 38.9 (N-CH3)
HRMS (ESI+)m/z 348.0125 [M+H]<sup>+</sup> (calc. 348.0128)

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